N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that features a combination of isoxazole, sulfonamide, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by sulfonamide formation, and finally, the coupling with benzamide. Each step requires specific reagents and conditions, such as:
Isoxazole Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation:
Coupling with Benzamide: The final step may involve the use of coupling agents like EDCI or DCC to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide may be studied for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery efforts targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with biological targets makes it a candidate for therapeutic development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide: shares similarities with other sulfonamide and benzamide derivatives.
Sulfonamide Derivatives: These compounds are known for their antimicrobial properties and are used in various therapeutic applications.
Benzamide Derivatives: These compounds are often studied for their potential as anticancer agents and enzyme inhibitors.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O7S2/c1-15-14-20(23-32-15)24-33(27,28)18-8-4-17(5-9-18)22-21(26)16-2-6-19(7-3-16)34(29,30)25-10-12-31-13-11-25/h2-9,14H,10-13H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCDEBMLNQTXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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